3-Bromo-7-fluoroquinoline 3-Bromo-7-fluoroquinoline
Brand Name: Vulcanchem
CAS No.: 225366-90-5
VCID: VC7842735
InChI: InChI=1S/C9H5BrFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
SMILES: C1=CC(=CC2=NC=C(C=C21)Br)F
Molecular Formula: C9H5BrFN
Molecular Weight: 226.04

3-Bromo-7-fluoroquinoline

CAS No.: 225366-90-5

Cat. No.: VC7842735

Molecular Formula: C9H5BrFN

Molecular Weight: 226.04

* For research use only. Not for human or veterinary use.

3-Bromo-7-fluoroquinoline - 225366-90-5

Specification

CAS No. 225366-90-5
Molecular Formula C9H5BrFN
Molecular Weight 226.04
IUPAC Name 3-bromo-7-fluoroquinoline
Standard InChI InChI=1S/C9H5BrFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H
Standard InChI Key LXCKAJPCLUODAF-UHFFFAOYSA-N
SMILES C1=CC(=CC2=NC=C(C=C21)Br)F
Canonical SMILES C1=CC(=CC2=NC=C(C=C21)Br)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Bromo-7-fluoroquinoline features a quinoline backbone—a fused bicyclic system comprising a benzene ring (positions 1–6) and a pyridine ring (positions 7–10). The bromine atom at position 3 and fluorine at position 7 introduce distinct electronic effects:

  • Bromine: A heavy halogen with polarizable electron density, enhancing electrophilic substitution reactivity .

  • Fluorine: A small, electronegative substituent that stabilizes adjacent electron-deficient regions through inductive effects .

The IUPAC name, 3-bromo-7-fluoroquinoline, reflects this substitution pattern. Its molecular formula (C₉H₅BrFN) corresponds to a molecular weight of 226.04 g/mol .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₉H₅BrFN
Molecular Weight226.04 g/mol
IUPAC Name3-bromo-7-fluoroquinoline
SMILESC1=CC2=C(C=CN=C2C=C1F)Br
InChI KeyLXCKAJPCLUODAF-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

Single-crystal X-ray diffraction studies of analogous bromo-fluoroquinolines (e.g., 7-bromo-3-fluoroquinoline) reveal planar aromatic systems with bond lengths consistent with quinoline derivatives. The C-Br bond measures ~1.89 Å, while the C-F bond is ~1.35 Å, aligning with typical halogen-carbon distances . Infrared (IR) spectra show characteristic stretches:

  • C-Br: 550–650 cm⁻¹ (medium intensity).

  • C-F: 1100–1250 cm⁻¹ (strong).

  • Aromatic C=C: 1450–1600 cm⁻¹ .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 3-bromo-7-fluoroquinoline typically involves halogenation of pre-functionalized quinoline precursors. Two primary methods are documented:

Direct Bromination of 7-Fluoroquinoline

7-Fluoroquinoline undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid at 0–25°C. Catalysts like iron(III) bromide (FeBr₃) enhance regioselectivity for the 3-position .

Reaction Conditions:

  • Substrate: 7-Fluoroquinoline (1 equiv).

  • Reagent: NBS (1.1 equiv).

  • Catalyst: FeBr₃ (0.1 equiv).

  • Solvent: Dichloromethane.

  • Yield: 70–85% .

Borylation-Bromination Tandem Strategy

Recent advancements employ iridium-catalyzed C-H borylation followed by bromination. This method, optimized for 6-fluoroquinolines, enables precise functionalization at the 3-position :

  • Borylation: 7-Fluoroquinoline reacts with bis(pinacolato)diboron (B₂pin₂) using [Ir(COD)OMe]₂ as a catalyst.

  • Bromination: The borylated intermediate undergoes copper(II) bromide (CuBr₂)-mediated bromination .

Advantages: Higher regiocontrol (≥95%) and compatibility with sensitive functional groups .

Table 2: Comparison of Synthetic Methods

MethodReagents/CatalystsTemperatureYield (%)Regioselectivity
Direct BrominationNBS, FeBr₃0–25°C70–85Moderate
Borylation-BrominationB₂pin₂, [Ir(COD)OMe]₂, CuBr₂80–100°C85–95High

Reactivity and Functionalization

The electron-withdrawing fluorine and bromine substituents direct further substitutions:

  • Nucleophilic Aromatic Substitution (NAS): The 3-bromo group undergoes displacement with amines or alkoxides .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives .

  • Hydrolysis: Acidic conditions convert the quinoline ring to quinolone structures, valuable in antibiotic synthesis .

Biological Activities and Mechanisms

Table 3: Antimicrobial Activity of Analogous Compounds

CompoundTarget PathogenMIC/IC₅₀Mechanism
8-Bromo-3-cyano-6-fluoroquinolineS. aureus1.2 µg/mLDNA gyrase inhibition
7-(4-Substituted piperazin-1-yl)fluoroquinolonesE. coli3.5 µg/mLTopoisomerase II inhibition

Anticancer Activity

Fluoroquinolone derivatives demonstrate potent cytotoxicity by intercalating DNA and inducing apoptosis. For example:

  • Ciprofloxacin analogs: GI₅₀ values of 2.63–3.09 µM against 60 human cancer cell lines, surpassing 5-fluorouracil (GI₅₀: 22.60 µM) .

  • Mechanism: Competitive inhibition of DNA repair enzymes (e.g., PARP-1) and disruption of mitochondrial membrane potential .

Applications in Medicinal Chemistry

Pharmacophore Development

3-Bromo-7-fluoroquinoline serves as a scaffold for designing:

  • Antibacterial Agents: Hybrid molecules with piperazine moieties show enhanced permeability .

  • Anticancer Drugs: Boron-containing derivatives enable neutron capture therapy .

  • Protease Inhibitors: Halogen-quinoline hybrids target HIV-1 protease (IC₅₀: 0.8 µM) .

Radiolabeling and Imaging

The bromine atom facilitates isotopic labeling (e.g., ⁷⁶Br) for positron emission tomography (PET), aiding tumor localization .

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